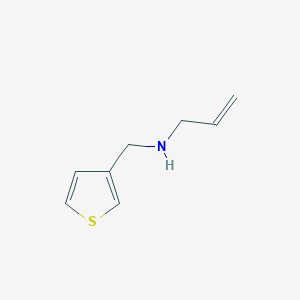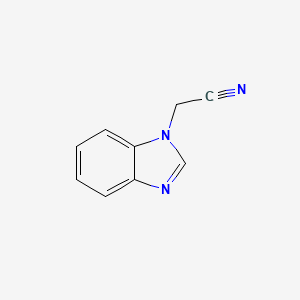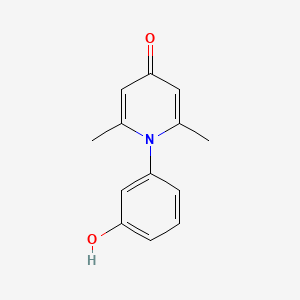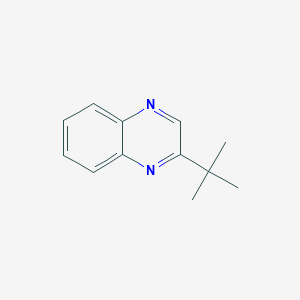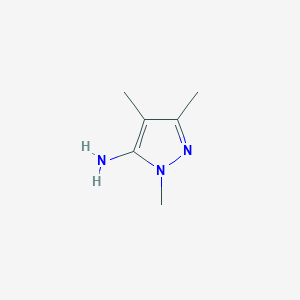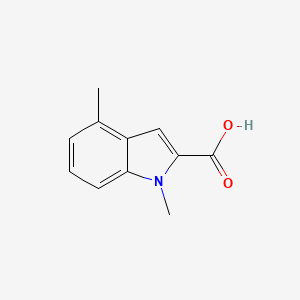
1,4-dimethyl-1H-indole-2-carboxylic acid
説明
“1,4-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . Various synthetic strategies have been developed, including the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .Molecular Structure Analysis
The molecular formula of “1,4-dimethyl-1H-indole-2-carboxylic acid” is C11H11NO2 . The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
Indole derivatives have been shown to undergo various chemical reactions. For example, the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学的研究の応用
1. Antifungal Metabolites Identification Research has shown that compounds related to 1H-indole-2-carboxylic acid, like 1H-indole-3-carboxylic acid derivatives, have been isolated from fungal cultures for their antifungal properties. These compounds were identified through spectroscopic methods (Levy, Cabrera, Wright, & Seldes, 2000).
2. Oligomerization Processes Indole derivatives, including those similar to 1,4-dimethyl-1H-indole-2-carboxylic acid, are studied for their ability to react with thiols in oligomerization processes. This includes the formation of various complex structures and has implications in synthetic chemistry (Mutulis et al., 2008).
3. Anti-inflammatory and Analgesic Activities Certain derivatives of indole-2-carboxylic acid have been synthesized and demonstrated to exhibit significant anti-inflammatory and analgesic activities. These findings suggest potential therapeutic applications for compounds based on this structure (Sondhi, Jain, Rani, & Kumar, 2007).
4. Electrochemical Oxidation Studies The oxidation chemistry of indole-2-carboxylic acid in neutral aqueous solution has been extensively studied. This research provides insights into the electrochemical behaviors of indole derivatives, which are crucial for various chemical applications (Goyal & Sangal, 2005).
5. Molecular Recognition and Hydrogen Bonding Studies have explored the molecular recognition capabilities of compounds structurally related to 1,4-dimethyl-1H-indole-2-carboxylic acid, focusing on their ability to form hydrogen-bonded dimers. This is significant for understanding molecular interactions in biological systems (Wash, Maverick, Chiefari, & Lightner, 1997).
6. Biological Activity in Drug Development The synthesis of new derivatives of 2,3-dimethylindole and their potential biological activities have been investigated. These studies are critical for the development of biologically active compounds in pharmaceutical research (Avdeenko, Konovalova, & Yakymenko, 2020).
7. Optical Imaging in Cancer Detection Research involving indole derivatives has led to the development of water-soluble near-infrared dyes for cancer detection using optical imaging. These dyes, based on indole carboxylic acid structures, show promise in molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Safety And Hazards
Indole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The future directions for “1,4-dimethyl-1H-indole-2-carboxylic acid” and other indole derivatives include the investigation of novel methods of synthesis and the exploration of their diverse biological activities for newer therapeutic possibilities . The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, indicating that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
特性
IUPAC Name |
1,4-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAGSISYYKXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406449 | |
| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
23967-51-3 | |
| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


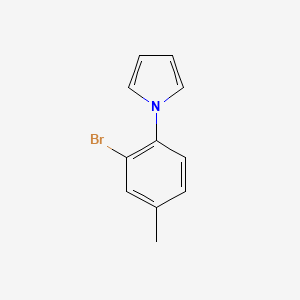
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
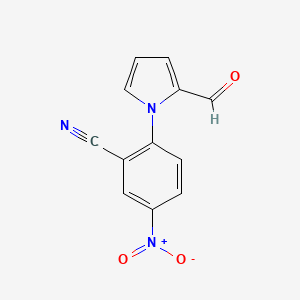
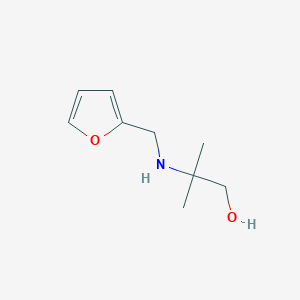
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)
